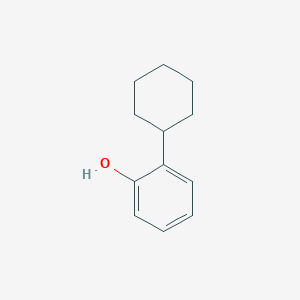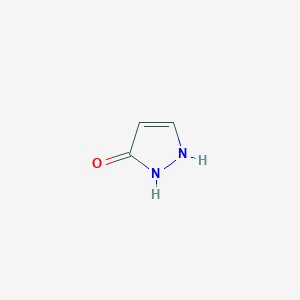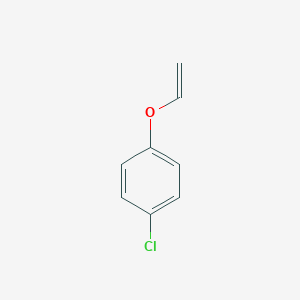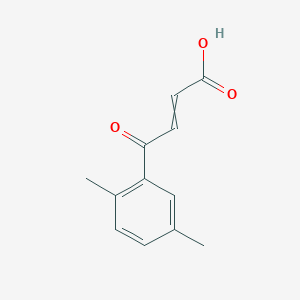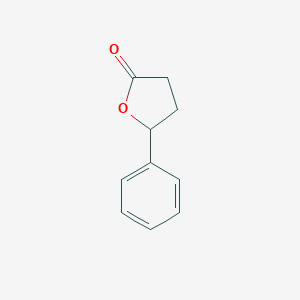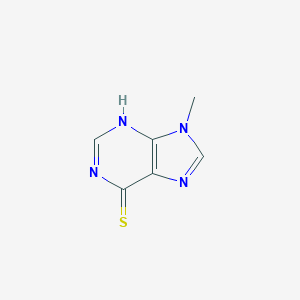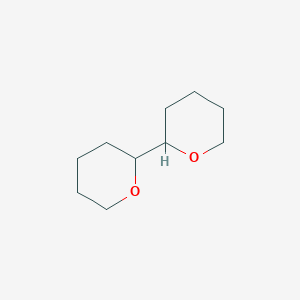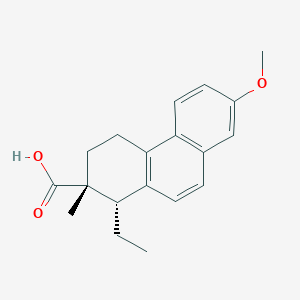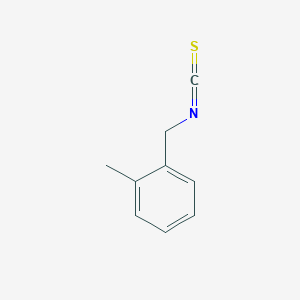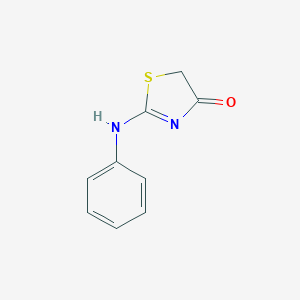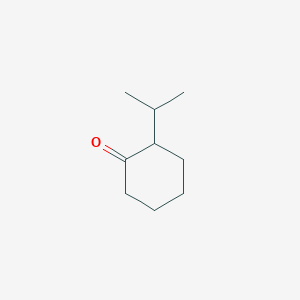![molecular formula C32H18 B093626 Naphtho[8,1,2-hij]hexaphene CAS No. 196-27-0](/img/structure/B93626.png)
Naphtho[8,1,2-hij]hexaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[8,1,2-hij]hexaphene is an organic compound with the molecular formula C32H18 It is a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[8,1,2-hij]hexaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cyclization reactions. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Naphtho[8,1,2-hij]hexaphene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of catalysts or under specific temperature conditions.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro, halo, or other substituted derivatives.
Scientific Research Applications
Naphtho[8,1,2-hij]hexaphene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic semiconductors.
Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical studies.
Medicine: Explored for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of Naphtho[8,1,2-hij]hexaphene involves its interaction with various molecular targets. In biological systems, it may interact with DNA, proteins, and enzymes, leading to changes in cellular processes. The specific pathways and targets can vary depending on the context of its use, such as in anticancer research where it may induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
- Dibenzo[de,yz]naphtho[8,1,2-hij]hexaphene
- Tribenzo[de,ij,q]naphtho[2,1,8-uva]pentaphene
Comparison: this compound is unique due to its specific arrangement of fused benzene rings, which imparts distinct electronic and chemical properties
Properties
IUPAC Name |
octacyclo[14.14.2.02,11.04,9.012,32.019,31.020,29.022,27]dotriaconta-1(30),2,4,6,8,10,12,14,16(32),17,19(31),20,22,24,26,28-hexadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18/c1-2-7-21-15-27-24(14-20(21)6-1)18-30-29-17-23-9-4-3-8-22(23)16-28(29)25-11-5-10-19-12-13-26(27)32(30)31(19)25/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSHGNZCYKCBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC7=CC=CC=C7C=C6C8=CC=CC(=C85)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348276 |
Source


|
| Record name | Naphtho[8,1,2-hij]hexaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196-27-0 |
Source


|
| Record name | Naphtho[8,1,2-hij]hexaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
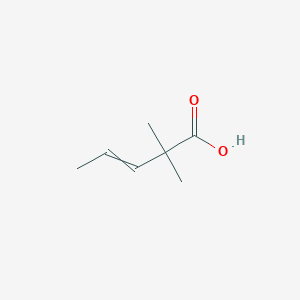
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)
